molecular formula C8H12O2 B2408043 5-Oxaspiro[3.5]nonan-9-one CAS No. 2253633-04-2

5-Oxaspiro[3.5]nonan-9-one

Cat. No.: B2408043
CAS No.: 2253633-04-2
M. Wt: 140.182
InChI Key: OUZYVQXRECZTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxaspiro[3.5]nonan-9-one: is a versatile small molecule scaffold used in various research and industrial applications. It is a spiro compound, meaning it contains a unique bicyclic structure where two rings are connected through a single atom. The molecular formula of this compound is C8H12O2, and it has a molecular weight of 140.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[3.5]nonan-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with an epoxide in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Oxaspiro[3.5]nonan-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Oxaspiro[3.5]nonan-9-one is used as a building block in organic synthesis, enabling the creation of complex molecules with spirocyclic structures. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound derivatives are explored for their potential as enzyme inhibitors or modulators. The unique spiro structure can interact with biological targets in ways that linear molecules cannot .

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as antiviral, antibacterial, and anticancer agents. The spirocyclic structure can enhance the bioavailability and stability of drug candidates .

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.5]nonan-9-one and its derivatives depends on their specific application. In biological systems, the spiro structure can interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction often involves binding to active sites or allosteric sites, modulating the activity of the target molecule. The pathways involved can vary widely, from inhibiting enzyme activity to altering gene expression .

Comparison with Similar Compounds

Uniqueness: 5-Oxaspiro[3.5]nonan-9-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. The position of the oxygen and ketone groups allows for unique reactivity patterns and interactions with other molecules. This makes it a valuable scaffold in the design of new compounds with tailored properties .

Properties

IUPAC Name

5-oxaspiro[3.5]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-3-1-6-10-8(7)4-2-5-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZYVQXRECZTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(CCC2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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